molecular formula C21H25N3O3S B563336 7-Hydroxy Quetiapine-d8 CAS No. 1185098-57-0

7-Hydroxy Quetiapine-d8

Cat. No.: B563336
CAS No.: 1185098-57-0
M. Wt: 407.558
InChI Key: VEGVCHRFYPFJFO-UFBJYANTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Quetiapine-d8 involves the incorporation of deuterium atoms into the 7-Hydroxy Quetiapine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential to monitor the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Quetiapine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using advanced analytical techniques to determine their structure and properties .

Scientific Research Applications

7-Hydroxy Quetiapine-d8 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hydroxy Quetiapine-d8 involves its interaction with various neurotransmitter receptors in the brain. It primarily targets dopamine type 2 and serotonin 2A receptors, leading to the modulation of neurotransmitter activity. This results in the therapeutic effects observed in the treatment of psychiatric disorders . Additionally, this compound may interact with other molecular targets and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

    7-Hydroxy Quetiapine: The non-deuterated form of 7-Hydroxy Quetiapine-d8. It shares similar pharmacological properties but lacks the deuterium atoms.

    Norquetiapine: Another active metabolite of Quetiapine, known for its antidepressant activity.

    Quetiapine Sulfoxide: A metabolite formed through the oxidation of Quetiapine.

Uniqueness of this compound: The incorporation of deuterium in this compound enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics .

Properties

CAS No.

1185098-57-0

Molecular Formula

C21H25N3O3S

Molecular Weight

407.558

IUPAC Name

6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol

InChI

InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2/i7D2,8D2,9D2,10D2

InChI Key

VEGVCHRFYPFJFO-UFBJYANTSA-N

SMILES

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42

Synonyms

11-[4-[2-(2-Hydroxyethoxy)ethyl]-1-piperazinyl-d8]-dibenzo[b,f][1,4]thiazepin-7-ol;  ICI214227-d8; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy Quetiapine-d8
Reactant of Route 2
7-Hydroxy Quetiapine-d8
Reactant of Route 3
Reactant of Route 3
7-Hydroxy Quetiapine-d8
Reactant of Route 4
7-Hydroxy Quetiapine-d8
Reactant of Route 5
7-Hydroxy Quetiapine-d8
Reactant of Route 6
7-Hydroxy Quetiapine-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.